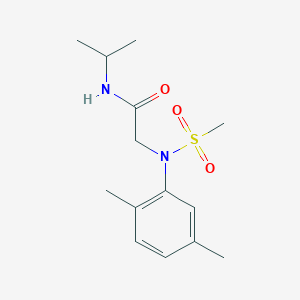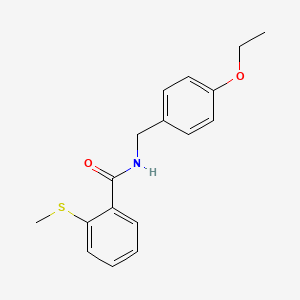![molecular formula C19H22N2O2 B4723562 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide
描述
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by researchers at Merck & Co., Inc. for the purpose of studying dopamine receptor subtypes. Since then, it has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes.
作用机制
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the activity of the dopamine D4 receptor signaling pathway.
Biochemical and Physiological Effects:
The dopamine D4 receptor is involved in a variety of physiological and behavioral processes, including motor control, cognition, emotion, and reward. N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been shown to have effects on these processes, including impairments in motor coordination, cognitive function, and emotional processing.
实验室实验的优点和局限性
One advantage of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide in scientific research is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.
未来方向
There are several areas of future research that could benefit from the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide. One area is the investigation of the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Another area is the study of the dopamine D4 receptor in addiction and substance abuse, as this receptor has been implicated in the development and maintenance of drug-seeking behavior. Additionally, further research is needed to fully understand the physiological and behavioral effects of dopamine D4 receptor antagonism, as well as the potential therapeutic applications of drugs targeting this receptor.
科学研究应用
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes. It has been shown to be a selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. This selectivity has made it a valuable tool for researchers studying the function of the dopamine D4 receptor.
属性
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-5-3-8-16(18)19(22)20-12-6-13-21-14-11-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOOJHFULDQMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)

![1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4723491.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4723510.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)

![6-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4723566.png)